(2S)-2-amino-4-phenylbutan-1-ol
CAS No.: 27038-09-1
Cat. No.: VC8260727
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27038-09-1 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | (2S)-2-amino-4-phenylbutan-1-ol |
| Standard InChI | InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
| Standard InChI Key | ZJAOVQMCZKLAKJ-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](CO)N |
| SMILES | C1=CC=C(C=C1)CCC(CO)N |
| Canonical SMILES | C1=CC=C(C=C1)CCC(CO)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The stereochemistry of (2S)-2-amino-4-phenylbutan-1-ol is defined by its (S)-configuration at the second carbon, which confers enantioselective interactions in biological systems . The phenyl group at the fourth carbon enhances hydrophobicity, while the hydroxyl and amino groups enable hydrogen bonding and protonation-dependent solubility. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.232 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 316.8 ± 35.0 °C | |
| Flash Point | 145.4 ± 25.9 °C | |
| LogP (Partition Coefficient) | 1.14 |
The compound’s low vapor pressure (0.0 ± 0.7 mmHg at 25°C) and refractive index (1.552) further underscore its stability under standard conditions .
Synthesis and Production
Enzymatic Approaches
Recent advances leverage transaminase enzymes for stereoselective synthesis. For instance, α-transaminase from Megasphaera elsdenii has been utilized in coupled enzymatic systems to produce chiral amino alcohols . In a fed-batch process, >18 g of enantiopure L-homophenylalanine (a structural analog) was synthesized via reactive crystallization, suggesting scalability for (2S)-2-amino-4-phenylbutan-1-ol production .
Chemical Synthesis
A common route involves the reduction of 2-amino-4-phenylbutyric acid derivatives. For example:
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Amination of 4-phenyl-2-butanone using ammonium acetate and sodium cyanoborohydride.
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Chiral resolution via diastereomeric salt formation with tartaric acid to isolate the (S)-enantiomer.
Applications in Industrial and Medicinal Contexts
Pharmaceutical Intermediates
The compound serves as a precursor to neuroprotective agents due to its ability to cross the blood-brain barrier. Its structural similarity to L-phenylalaninol—a known antiulcer agent—suggests potential in gastric acid secretion modulation .
Materials Science
In textile chemistry, (2S)-2-amino-4-phenylbutan-1-ol hydrochloride derivatives are used to synthesize azo disperse dyes. These dyes exhibit excellent washability on cellulose diacetate fibers, achieving color fastness ratings >4/5 on the Gray Scale.
Comparative Analysis with Structural Analogs
The phenyl group in (2S)-2-amino-4-phenylbutan-1-ol enhances binding affinity to aromatic residues in enzymes, distinguishing it from aliphatic analogs .
Future Directions
Drug Development
Screening for kinase inhibition or GPCR modulation could unlock therapeutic potential in neurodegeneration or metabolic disorders.
Green Chemistry
Optimizing enzymatic cascades, as demonstrated in L-homophenylalanine production , may reduce reliance on hazardous reagents in large-scale synthesis.
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